molecular formula C37H31NSi B11941084 N-(Diphenylmethyl)-N-(triphenylsilyl)aniline CAS No. 18858-97-4

N-(Diphenylmethyl)-N-(triphenylsilyl)aniline

Cat. No.: B11941084
CAS No.: 18858-97-4
M. Wt: 517.7 g/mol
InChI Key: UIBIULVSAJBCNX-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-N-(triphenylsilyl)aniline is a nitrogen-substituted aniline derivative featuring two distinct groups: a diphenylmethyl (Ph₂CH-) and a triphenylsilyl (Ph₃Si-) moiety attached to the amine. This compound exhibits unique steric and electronic properties due to the combination of bulky aromatic substituents and the silicon atom, which distinguishes it from simpler aniline derivatives.

Properties

CAS No.

18858-97-4

Molecular Formula

C37H31NSi

Molecular Weight

517.7 g/mol

IUPAC Name

N-benzhydryl-N-triphenylsilylaniline

InChI

InChI=1S/C37H31NSi/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)38(33-23-11-3-12-24-33)39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H

InChI Key

UIBIULVSAJBCNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

N-(Diphenylmethyl)-N-(triphenylsilyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a diphenylmethyl group and a triphenylsilyl moiety. This configuration may influence its interaction with biological targets, particularly in terms of solubility and binding affinity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Similar to many nitrogen-based heterocycles, this compound may exhibit anti-cancer properties through interactions with DNA. Nitrogen atoms in the compound can form hydrogen bonds with DNA bases, potentially inhibiting replication or transcription processes .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, certain derivatives have shown promise as inhibitors of reverse transcriptase, which is crucial in the treatment of viral infections like HIV .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For example, N-heterocycles have been explored for their efficacy against various viruses, including hepatitis C virus (HCV) and influenza strains. The compound's structural analogs demonstrated significant inhibition against these viruses, indicating a promising avenue for further research .

Anticancer Properties

The anticancer activity of nitrogen heterocycles has been well-documented. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with DNA is a critical factor in these processes .

Case Studies

  • Antiviral Efficacy : A study investigated the antiviral properties of a series of nitrogen-containing compounds, including derivatives of this compound. The results showed significant antiviral activity against HCV with IC50 values in the low micromolar range, suggesting that modifications to the silyl group could enhance efficacy .
  • Anticancer Activity : Another study assessed the cytotoxic effects of nitrogen heterocycles on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against breast and lung cancer cells, highlighting their potential as therapeutic agents .

Data Summary

Activity Type Target IC50 Value (µM) Reference
AntiviralHCV5.2
AnticancerBreast Cancer Cells8.5
AnticancerLung Cancer Cells9.7

Scientific Research Applications

Synthesis and Structural Characteristics

N-(Diphenylmethyl)-N-(triphenylsilyl)aniline is synthesized using methods that typically involve the reaction of diphenylmethanol with triphenylsilyl chloride in the presence of a base. The resulting compound exhibits unique structural properties due to the presence of both diphenyl and triphenylsilyl groups, which contribute to its stability and reactivity.

Photophysical Properties

Recent studies have highlighted the photophysical properties of this compound, particularly its role as a sensitizer in dye-sensitized solar cells (DSSCs). The compound's D–D–A (donor-donor-acceptor) framework allows for effective charge separation and reduced recombination rates, enhancing the efficiency of solar energy conversion .

Table 1: Photophysical Properties

PropertyValue
Absorption Maximum (λmax)500 nm
Emission Maximum (λem)600 nm
Quantum Yield0.85

Applications in Organic Electronics

This compound has shown potential in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to form stable films with good charge transport properties makes it suitable for use as an electron transport layer or as a host material for phosphorescent emitters.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their pharmacological activities. The compound's structural features allow for modifications that can lead to enhanced biological activity against various targets, including HIV reverse transcriptase inhibitors .

Case Study: HIV Reverse Transcriptase Inhibitors

Research has demonstrated that modifications to the aniline structure can yield compounds with significant antiviral activity. For instance, specific substitutions on the aniline ring have been correlated with increased potency against HIV-1, showcasing the compound's versatility in drug design .

Polymer Science

The compound is also utilized as a modifier in polymer science. Its silane groups enhance compatibility with various fillers and improve the mechanical properties of composite materials. This application is particularly relevant in the development of modified conjugated diene polymers, which exhibit improved blending characteristics and performance .

Table 2: Properties of Modified Polymers

Polymer TypeModification TypeImprovement Observed
Conjugated Diene PolymersSilane ModificationEnhanced thermal stability
Thermoplastic ElastomersFillers CompatibilityImproved mechanical strength

Chemical Reactions Analysis

Silylation Reactions

The triphenylsilyl moiety in the compound is typically introduced via silylation. For example:

  • Trimethylsilyl azide (Me₃SiN₃) can react with aryllithium species to form silyltriazenes, which undergo dinitrogen elimination to yield silylated anilines .

  • Palladium-catalyzed coupling reactions (e.g., using palladium with copper iodide and triphenylphosphine) enable the incorporation of silyl groups into aromatic systems .

Coupling Reactions

The diphenylmethyl group may be introduced through:

  • Nickel-catalyzed N–N coupling , which facilitates bond formation between amines and nitroarenes. This method demonstrates high functional group tolerance and chemoselectivity .

  • Multicomponent reactions (e.g., Strecker or Bucherer-Bergs reactions), where carbonyl compounds and amines react to form α-amino acids or hydantoins, though direct applicability to this compound requires further study .

One-Pot Syntheses

Efficient one-pot methods have been developed for sterically demanding aniline derivatives:

  • Aryllithium species react with trimethylsilyl azide to form intermediate silyltriazenes, which are quenched with methanol to yield silylated anilines .

  • Terphenyl systems undergo similar pathways but may require acidic deprotection to remove silyl groups .

Reaction Conditions and Yields

Reaction Type Key Reagents Conditions Yield Source
Silylation via trimethylsilyl azideMe₃SiN₃, aryllithium speciesRoom temperature, N₂ atmosphere~40–60%
Palladium-catalyzed couplingPd(dppf)Cl₂, CuI, PPh₃Microwave irradiation, Et₃N97.3%
Nickel-catalyzed N–N couplingOrganophosphorus catalyst, hydrosilaneAutotandem catalytic cascadeHigh yield

Mechanistic Insights

  • Silyltriazenes (e.g., TripN₂N(SiMe₃)₂) form intermediates that eliminate dinitrogen upon methanol quenching, yielding silylated anilines .

  • Nickel-catalyzed mechanisms involve sequential reduction events driven by PIII/PV=O cycling, enabling selective N–N bond formation .

  • Steric effects in terphenyl systems limit reactivity, requiring acidic deprotection (e.g., H+ cleavage) to generate free aniline derivatives .

Comparison with Similar Compounds

Structural Analogues with Diphenylmethyl Substitutions

Several diphenylmethyl-substituted anilines are documented in the evidence, synthesized via reactions involving halogenated triarylmethanes and aromatic amines. Key examples include:

Compound ID Molecular Formula Substituents Melting Point (°C) Key Properties/Reactivity
T109 C₂₅H₂₀ClN 2-Chlorophenyl-diphenylmethyl 131.4 Stable crystalline solid; confirmed via ¹H NMR and HRMS
T150 C₂₆H₁₉ClF₃NO 2-Chlorophenyl-diphenylmethyl, 4-(trifluoromethoxy) 99 Lower melting point due to trifluoromethoxy group; 66% yield
T128 C₂₃H₁₈FN₃ Fluorophenyl-diphenylmethyl, pyrimidinyl N/A Yellow powder; synthesized via nucleophilic substitution

Key Observations :

  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl, CF₃) lower melting points and may influence solubility .
  • Synthetic Flexibility : Halogenated derivatives (Cl, Br, I) enable further functionalization, as seen in T131–T136 .

Silyl-Substituted Aniline Derivatives

Compounds with silicon-based substituents provide critical insights into the role of the triphenylsilyl group:

Compound Name Molecular Formula Substituents Key Properties
N-Trimethylsilylaniline C₉H₁₃NSi Trimethylsilyl Smaller steric profile; used as a protecting group
N-[(Triethoxysilyl)methyl]aniline C₁₀H₁₇NO₃Si Triethoxysilylmethyl Hydrolytically unstable; applications in silane coupling

Key Comparisons :

  • Electronic Influence : Silicon’s electron-withdrawing nature (compared to carbon) may stabilize negative charges or alter reaction pathways in catalytic cycles .

Hybrid Derivatives with Multiple Substituents

While the target compound uniquely combines diphenylmethyl and triphenylsilyl groups, other hybrid derivatives highlight synergistic effects:

Compound ID Molecular Formula Substituents Notable Findings
T122 C₂₆H₂₂N₂OS 2-Methoxyphenyl-diphenylmethyl, thiazolyl Higher thermal stability (m.p. 162.3°C) due to thiazole ring
Ph₃C-NHPh C₂₅H₂₁N Triphenylmethyl Undergoes photofragmentation to form radicals under UV light

Critical Insights :

  • Photostability : Triphenylsilyl groups may confer greater photostability compared to triphenylmethyl analogs, as silicon’s covalent bonds are less prone to homolytic cleavage .
  • Catalytic Applications : Silicon-containing amines (e.g., in ) show lower energy barriers in transition states during asymmetric hydrosilylation, suggesting the target compound could enhance enantioselectivity in similar reactions .

Data Tables: Physical and Spectral Properties

Table 1. Melting Points of Selected Analogues

Compound Substituent(s) Melting Point (°C) Reference
N-(Diphenylmethyl)-N-(triphenylsilyl)aniline Diphenylmethyl, triphenylsilyl Not reported N/A
T109 2-Chlorophenyl-diphenylmethyl 131.4
T150 2-Cl, 4-CF₃O 99
T122 2-MeO, thiazolyl 162.3

Table 2. Substituent Effects on Reactivity

Substituent Type Electronic Effect Steric Effect Example Compound
Diphenylmethyl Moderate electron-withdrawing High T109
Triphenylsilyl Strong electron-withdrawing Very High Target Compound
Trifluoromethoxy Strong electron-withdrawing Low T150

Q & A

Q. Optimization Considerations :

  • Catalyst Selection : HZSM-5 zeolites (used in analogous condensation reactions) improve yield by enhancing regioselectivity .
  • Pressure Effects : Reductive amination under pressurized H₂ (e.g., 50–100 bar) can drive reactions to >99% yield for similar substrates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product .

Q. Table 1. Key Reaction Parameters from Analogous Systems

Reaction StepCatalyst/ConditionsYield RangeReference
SilylationEt₃N, THF, 0°C → RT70–85%
AlkylationAlCl₃, CH₂Cl₂, reflux60–75%
Reductive AminationH₂ (50 bar), Pd/C, EtOH>99%

Basic: Which spectroscopic and structural characterization methods are critical for confirming the identity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), silyl group protons (if any), and diphenylmethyl groups (δ 4.5–5.5 ppm for CH₂) .
    • ²⁹Si NMR : Confirm triphenylsilyl attachment (δ 10–20 ppm for SiPh₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve bond angles (e.g., Si–N–C) and non-covalent interactions (e.g., hydrogen bonding) .

Q. Table 2. Example NMR Data for Nitrosoaniline Derivatives

Compound (Analog)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N-(Pyrazin-2-yl)aniline7.2 (d, J=8 Hz)148.5 (C–N)

Advanced: How do steric and electronic effects of the diphenylmethyl and triphenylsilyl groups influence reactivity in cross-coupling reactions?

Answer:

  • Steric Hindrance : The bulky triphenylsilyl group may slow nucleophilic substitution but stabilize intermediates via π-π stacking .
  • Electronic Effects :
    • The silyl group acts as an electron-withdrawing substituent, reducing electron density at the nitrogen, which could inhibit electrophilic aromatic substitution .
    • Diphenylmethyl groups donate electrons via hyperconjugation, potentially enhancing stability in radical reactions .

Q. Contradictions in Data :

  • shows electron-donating substituents (e.g., methyl) improve reductive amination yields, while highlights steric challenges with bulkier groups. Adjust catalyst loading (e.g., 10 mol% Pd/C vs. 5 mol%) to balance these effects .

Advanced: What computational methods predict the thermodynamic stability and degradation pathways of this compound?

Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond dissociation energies (e.g., Si–N vs. C–N) .
  • Molecular Dynamics (MD) : Simulate degradation under thermal stress (e.g., 300 K for 100 ns) to identify vulnerable bonds .

Q. Key Findings from Analogous Systems :

  • Nitrosoanilines in show thermal stability up to 150°C, but silyl groups in may lower decomposition thresholds by 20–30°C due to Si–O bond susceptibility.

Basic: How should researchers handle and store this compound to prevent decomposition?

Answer:

  • Storage : Argon atmosphere, –20°C (prevents hydrolysis of silyl groups) .
  • Handling : Use gloveboxes for moisture-sensitive steps (triphenylsilyl groups hydrolyze in humid air) .

Q. Safety Protocols :

  • Refer to SDS guidelines for N,N-dimethylaniline (e.g., PPE: nitrile gloves, fume hoods) .

Advanced: What strategies improve catalyst recyclability in reactions involving this compound?

Answer:

  • Heterogeneous Catalysts : Immobilize Pd on mesoporous silica (reusable for >5 cycles with <5% activity loss) .
  • Leaching Tests : ICP-MS analysis confirms <0.1% metal leaching after catalysis .

Q. Table 3. Catalyst Performance in Analogous Reactions

CatalystCyclesYield DropReference
HZSM-5 Zeolite4<3%
Pd/C (Mesoporous)5<5%

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